(3-Fluorooxetan-3-yl)methanamine hydrochloride

Catalog No.
S13992724
CAS No.
2913268-36-5
M.F
C4H9ClFNO
M. Wt
141.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-Fluorooxetan-3-yl)methanamine hydrochloride

CAS Number

2913268-36-5

Product Name

(3-Fluorooxetan-3-yl)methanamine hydrochloride

IUPAC Name

(3-fluorooxetan-3-yl)methanamine;hydrochloride

Molecular Formula

C4H9ClFNO

Molecular Weight

141.57 g/mol

InChI

InChI=1S/C4H8FNO.ClH/c5-4(1-6)2-7-3-4;/h1-3,6H2;1H

InChI Key

HCTQZCXZLBOQIE-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(CN)F.Cl

(3-Fluorooxetan-3-yl)methanamine hydrochloride is a chemical compound characterized by its unique oxetane structure, which features a fluorine atom at the 3-position. The IUPAC name for this compound is (3-fluoro-3-oxetanyl)methanamine hydrochloride, and its molecular formula is C4H8FNO·HCl. This compound exists as a hydrochloride salt, which enhances its solubility in water and may influence its biological activity and reactivity.

  • Oxidation: The amine group can be oxidized to form imines or other nitrogen-containing compounds.
  • Substitution Reactions: The fluorine atom can undergo nucleophilic substitution, allowing for the introduction of various functional groups.
  • Condensation Reactions: This compound can react with carbonyl compounds to form imines or amides.

These reactions are essential for its potential applications in synthetic organic chemistry and medicinal chemistry.

Research into the biological activity of (3-Fluorooxetan-3-yl)methanamine hydrochloride is ongoing. Preliminary studies suggest that compounds containing oxetane rings may exhibit interesting pharmacological properties, including:

  • Antimicrobial Activity: Some derivatives have shown promise against bacterial strains.
  • Anticancer Properties: The unique structure may interact with biological targets involved in cancer progression.

The exact mechanisms of action and specific biological targets remain to be fully elucidated.

The synthesis of (3-Fluorooxetan-3-yl)methanamine hydrochloride can be achieved through several methods:

  • Direct Fluorination: Starting from an appropriate oxetane precursor, fluorination can be carried out using fluorinating agents.
  • Amine Formation: The introduction of an amine group can be achieved via nucleophilic substitution on the corresponding halogenated oxetane.
  • Hydrochloride Salt Formation: The final step typically involves reacting the free base form with hydrochloric acid to yield the hydrochloride salt.

These synthetic routes are crucial for producing the compound in sufficient purity for research and application.

(3-Fluorooxetan-3-yl)methanamine hydrochloride has potential applications in various fields:

  • Pharmaceutical Development: Due to its unique structure, it may serve as a lead compound for developing new drugs, particularly in treating infections or cancer.
  • Chemical Synthesis: It can act as a building block for synthesizing more complex organic molecules.
  • Material Science: Investigations into its properties may lead to applications in creating novel materials with specific functionalities.

Interaction studies involving (3-Fluorooxetan-3-yl)methanamine hydrochloride primarily focus on its binding affinity to various biological targets. These studies help elucidate:

  • Receptor Binding: Understanding how this compound interacts with specific receptors can provide insights into its therapeutic potential.
  • Enzyme Inhibition: Investigating whether it inhibits certain enzymes can reveal mechanisms of action related to its biological effects.

Such studies are vital for advancing knowledge regarding the pharmacodynamics and pharmacokinetics of this compound.

Several compounds share structural similarities with (3-Fluorooxetan-3-yl)methanamine hydrochloride. Here are some notable examples:

Compound NameStructural FeaturesUnique Attributes
3-Methoxyoxetan-3-ylmethanamineContains a methoxy group instead of fluorinePotentially different biological activities
4-(3-Fluorooxetan-3-yl)phenylmethanolPhenolic structure with an oxetane ringDifferent reactivity due to phenol presence
2-FluoromethylmethanamineLacks the oxetane ring but contains fluorineSimpler structure may lead to distinct properties
1-(4-Methylphenyl)oxetan-3-methanamineContains a methylphenyl groupVariation in hydrophobicity and reactivity

Uniqueness

The uniqueness of (3-Fluorooxetan-3-yl)methanamine hydrochloride lies in its combination of the oxetane ring and the fluorine substituent, which may confer distinct chemical reactivity and biological properties compared to other similar compounds. Its potential applications in pharmaceuticals and material science further highlight its significance in ongoing research.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

141.0356698 g/mol

Monoisotopic Mass

141.0356698 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

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